4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
This compound belongs to the benzamide class of small molecules, featuring a benzothiazole core substituted with 5,7-dimethyl groups and a benzamide moiety modified with a 4-cyano group and a pyridin-3-ylmethyl side chain. Its molecular formula is C₂₂H₁₆N₄O₂S (molecular weight: 400.46 g/mol).
Properties
IUPAC Name |
4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-15-10-16(2)21-20(11-15)26-23(29-21)27(14-18-4-3-9-25-13-18)22(28)19-7-5-17(12-24)6-8-19/h3-11,13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNIRYPRXNXJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials might include 5,7-dimethylbenzo[d]thiazole, pyridine-3-methanol, and 4-cyanobenzoyl chloride. The reactions may involve:
Nucleophilic substitution: The reaction between 4-cyanobenzoyl chloride and pyridine-3-methanol in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 5,7-dimethylbenzo[d]thiazole under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be studied using techniques such as molecular docking, enzyme assays, and cell-based assays.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
Cyanide vs. Methoxy: The 4-cyano group in the target compound and MMV001239 introduces electron-withdrawing effects, which may strengthen binding interactions compared to electron-donating methoxy groups in other analogs .
Biological Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
